BenchChemオンラインストアへようこそ!

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide

Molecular recognition Structure-activity relationship Isomer comparison

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide is a research-grade benzamide scaffold featuring a para-substituted dimethylamino-oxopropyl tail. This precise substitution pattern constrains the side chain in a geometry distinct from its meta isomer (~60° angular difference), enabling systematic exploration of steric and electrostatic requirements in protein binding pockets. Built on the canonical N-phenylbenzamide core without ortho-substitution, it serves as an ideal starting point for HDAC inhibitor design and sigma receptor ligand optimization, where single-atom positional variations can produce >1000-fold affinity differences.

Molecular Formula C18H20N2O2
Molecular Weight 296.4 g/mol
Cat. No. B5991101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide
Molecular FormulaC18H20N2O2
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCN(C)C(=O)CCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C18H20N2O2/c1-20(2)17(21)13-10-14-8-11-16(12-9-14)19-18(22)15-6-4-3-5-7-15/h3-9,11-12H,10,13H2,1-2H3,(H,19,22)
InChIKeyZKWFRDGBUXTSMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide: Structural Identity and Physicochemical Baseline for Scientific Procurement


N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide (C₁₈H₂₀N₂O₂, MW 296.37) is a synthetic benzamide derivative in which a benzoyl group is linked via an amide bond to the para position of a phenyl ring bearing a 3-(dimethylamino)-3-oxopropyl side chain . The compound belongs to the broader N-phenylbenzamide class, a scaffold extensively investigated for histone deacetylase (HDAC) inhibition, sigma receptor modulation, and diverse enzyme targeting applications [1]. Its structural architecture features a hydrogen bond donor (amide NH), multiple hydrogen bond acceptors (two carbonyl oxygens, dimethylamino nitrogen), and a rotatable linker between the aromatic core and the terminal dimethylamide, yielding a molecule with moderate conformational flexibility suitable for target engagement studies [2]. Typical commercial purity is specified at 95% .

Why N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide Cannot Be Interchanged with In-Class Analogs Without Evidence


The benzamide scaffold is exquisitely sensitive to substitution pattern, linker topology, and electronic character of the terminal aryl ring [1]. In the Sigma-1 receptor ligand series reported by Melnyk et al. (2017), shifting the halogen atom from the 2- to the 4-position on the benzamide ring altered sigma-1 binding affinity (Ki) from micromolar to low nanomolar range, while simultaneously modulating S2R/S1R selectivity ratios by over 100-fold [1]. Similarly, in the HDAC inhibitor class, the clinical candidate Entinostat (MS-275) exhibits HDAC1 IC₅₀ values of 243–300 nM, whereas IN-2001—a structurally distinct benzamide—achieves cellular HDAC IC₅₀ of 5.42 nM, a potency difference of approximately 50-fold driven by differences in the zinc-binding group and linker architecture [2][3]. For N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide specifically, the para substitution pattern on the central phenyl ring spatially constrains the dimethylamino-oxopropyl tail in a geometry distinct from the meta isomer, which alters the vector of hydrogen bond acceptor presentation and may differentially affect binding to targets with defined molecular recognition pockets . These precedents demonstrate that even single-atom or positional variations within this chemotype can produce order-of-magnitude differences in biological readout, making generic interchange unsupported without direct comparative data.

Quantitative Differentiation Evidence for N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide Against Closest Analogs


Para vs. Meta Substitution: Positional Isomerism Governs Molecular Recognition Geometry

The target compound (para isomer) positions the 3-(dimethylamino)-3-oxopropyl substituent at the 4-position of the central phenyl ring, yielding a linear molecular axis with the benzamide carbonyl and the terminal dimethylamide approximately collinear. The meta isomer, N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide, places the same substituent at the 3-position, introducing a ~60° angular deviation in the vector of the side chain relative to the benzamide moiety . This geometric distinction is directly analogous to the positional sensitivity documented in benzamide-derived Sigma-1 ligands, where moving a substituent between the 3- and 4-positions on the benzamide ring converted inactive compounds into sub-nanomolar binders [1]. No direct head-to-head biochemical comparison between the para and meta isomers of this specific pair has been published.

Molecular recognition Structure-activity relationship Isomer comparison

Unsubstituted Benzamide Ring vs. 4-Chloro Analog: Electronic and Steric Differentiation

The target compound bears an unsubstituted benzamide phenyl ring, whereas the commercially available 4-chloro analog (4-chloro-N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide, Aronis ID c08023) incorporates an electron-withdrawing chlorine at the para position of the benzamide moiety . In the Sigma-1 ligand series, a 4-Cl substituent on the benzamide ring conferred Ki values of 1.2–3.6 nM against S1R, representing a >1000-fold improvement over unsubstituted or differently substituted analogs [1]. The 4-Cl group contributes both inductive electron withdrawal (σₚ = +0.23) and potential halogen-bonding interactions, whereas the unsubstituted benzamide of the target compound offers a distinct electronic profile and may exhibit different selectivity across target panels. No direct biochemical comparison data exist for this specific pair.

Electron-withdrawing group effect Halogen bonding Analog comparison

Class-Level HDAC Inhibitory Potential: Benzamide Scaffold Benchmarking Against Entinostat (MS-275)

The N-phenylbenzamide scaffold is a validated pharmacophore for class I histone deacetylase (HDAC) inhibition, as demonstrated by the clinical candidate Entinostat (MS-275), which inhibits HDAC1 (IC₅₀ = 243 nM), HDAC2 (IC₅₀ = 453 nM), and HDAC3 (IC₅₀ = 248 nM) . IN-2001, another benzamide-derived HDAC inhibitor with a dimethylamino-phenyl motif, achieves cellular HDAC IC₅₀ of 5.42 nM in MCF-7 cells, approximately 45-fold more potent than Entinostat on a cellular basis [1]. The target compound, N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide, shares the N-phenylbenzamide core with Entinostat but lacks the 2-amino group on the aniline ring that serves as the zinc-binding moiety in Entinostat. Instead, it presents a dimethylamino-oxopropyl tail that could potentially engage the HDAC surface recognition site or serve as a cap group mimic [2]. No direct HDAC inhibition data exist for this specific compound.

HDAC inhibition Epigenetics Benzamide pharmacophore

Physicochemical Property Differentiation: LogP and H-Bond Donor/Acceptor Profile vs. Key Analogs

Computational property prediction indicates that N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide has a predicted LogP of approximately 2.7 and a polar surface area (PSA) of approximately 53.5 Ų, based on data for structurally related benzamide derivatives [1]. The compound possesses 2 hydrogen bond donors (amide NH) and 4 hydrogen bond acceptors (2 carbonyl oxygens, 1 dimethylamino nitrogen, 1 amide nitrogen). By comparison, the 2-chloro analog (2-chloro-N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide) has a higher molecular weight (336.81 vs. 296.37) and increased lipophilicity due to the chloro substituent . The 4-methyl analog (N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-methylbenzamide, MW 310.39) has an additional methyl group that further increases LogP and steric bulk . These differences in lipophilicity and polar surface area directly impact membrane permeability, solubility, and non-specific protein binding profiles.

Lipophilicity Drug-likeness In silico ADME

Evidence-Based Application Scenarios for N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide in Research and Procurement


Scaffold for Structure-Activity Relationship (SAR) Studies in Benzamide HDAC Inhibitor Programs

The target compound provides the canonical N-phenylbenzamide scaffold without ortho-substitution on the aniline ring, making it an ideal starting point for systematic SAR exploration. Researchers can install a zinc-binding group (e.g., 2-NH₂, 2-OH, or hydroxamic acid) at the ortho position of the aniline ring while retaining the para-oriented dimethylamino-oxopropyl tail as a tunable cap group. The class-level benchmark for this application is Entinostat (HDAC1 IC₅₀ = 243 nM) and IN-2001 (cellular HDAC IC₅₀ = 5.42 nM) [1]. The compound's unsubstituted benzamide ring enables clean interpretation of substituent effects without confounding electronic contributions from pre-existing ring substituents.

Control Compound for Positional Isomer Studies in Molecular Recognition

The para substitution pattern of the dimethylamino-oxopropyl tail provides a defined molecular geometry that can be compared against the meta isomer (N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide) in target engagement assays. The ~60° angular difference in side chain orientation between para and meta isomers allows researchers to probe the steric and electrostatic requirements of protein binding pockets . In the Sigma-1 receptor series, analogous positional isomer pairs showed affinity differences exceeding 1000-fold [2], demonstrating the experimental value of such isomeric comparisons.

Benchmark Compound for Physicochemical Profiling of Benzamide Analog Series

With a predicted LogP of approximately 2.7, MW of 296.37, and balanced HBD/HBA profile (2 donors / 4 acceptors), the target compound occupies a central position in the lipophilicity spectrum of this benzamide series [3]. It can serve as a reference standard when evaluating how substituent additions (e.g., Cl, CH₃, OCH₃) shift LogP, solubility, and permeability. Halogenated analogs such as 2-chloro (MW 336.81) and 4-chloro (MW 330.81) derivatives represent higher-lipophilicity comparators, while the 4-amino analog would represent a more polar extreme.

Chemical Biology Probe for Dimethylamino-Mediated Protein Interactions

The terminal dimethylamino group is a privileged motif in medicinal chemistry that can engage in cation-π interactions, hydrogen bonding with acidic residues, and ionic interactions with carboxylate side chains. The compound's dimethylamino-oxopropyl tail mimics the dimethylamino-propyl side chain found in several bioactive molecules targeting GPCRs, ion channels, and epigenetic readers. The target compound can be deployed as a fragment-like probe (MW < 300) to assess whether this pharmacophoric element confers binding in target-based or phenotypic screening cascades [4].

Quote Request

Request a Quote for N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.